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molecular formula C5H9NO4 B1607151 3-(Carboxymethylamino)propanoic acid CAS No. 505-72-6

3-(Carboxymethylamino)propanoic acid

Cat. No. B1607151
M. Wt: 147.13 g/mol
InChI Key: GAUBNQMYYJLWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04650613

Procedure details

In a three neck round bottom flask equipped with an addition funnel, a reflux condenser, and a stir bar was added 50 mL of water, 50 mL of concentrated hydrochloric acid, and 10.7 g (0.13 mol) of phosphorous acid. The solution was stirred and heated at reflux and then treated with 18.3 g (0.10 mol) of N-(2-carboxyethyl)glycine. Then 9.8 mL of a 40% (w/v) formaldehyde solution was added dropwise over 30 minutes. Heating was continued an additional 60 minutes. The solvent was then removed under reduced pressure until only a few mL remained. This was allowed to sit at 5° C. during which time a precipitate formed. This solid was filtered, washed with ethanol, and dried. The solvent was removed from the filtrate under reduced pressure. The residue was chromatographed on Dowex 50X8-400 ion exchange resin using water as the eluent. Combined with the initial precipitate, the ma3or fraction gave a total of 12.7 g (52%) of N-(2-carboxyethyl)-N-phosphonomethylglycine.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
10.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[P:2]([OH:5])([OH:4])[OH:3].[C:6]([CH2:9][CH2:10][NH:11][CH2:12][C:13]([OH:15])=[O:14])([OH:8])=[O:7].[CH2:16]=O>O>[C:6]([CH2:9][CH2:10][N:11]([CH2:16][P:2]([OH:5])([OH:4])=[O:3])[CH2:12][C:13]([OH:15])=[O:14])([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
C(=O)(O)CCNCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
10.7 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three neck round bottom flask equipped with an addition funnel, a reflux condenser, and a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure until only a few mL
CUSTOM
Type
CUSTOM
Details
to sit at 5° C. during which time
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
This solid was filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on Dowex 50X8-400 ion exchange resin

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(=O)(O)CCN(CC(=O)O)CP(=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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